![molecular formula C14H20BrN3O3 B2807815 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-20-8](/img/structure/B2807815.png)
4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of 5-bromofuran-2-carboxyhydrazide .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes . The synthesis of various derivatives of this compound has been achieved by cyclocondensation reaction between Schiff bases and thioglycolic acid . The structures of all the synthesized compounds were confirmed by their elemental analysis and IR, 1H NMR spectral data .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . The compound was also analyzed using mass spectrometry .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. It involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes to form Schiff bases . These Schiff bases then undergo cyclocondensation with thioglycolic acid to form various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by various analytical techniques. The melting points were determined in an open capillary and are uncorrected . The IR spectra were recorded on a Perkin-Elmer spectrum BX series FT-IR spectrophotometer . 1H NMR spectra were recorded on a Varian Gemini 400 MHz spectrometer with CDCl3 as a solvent and TMS as an internal reference .Scientific Research Applications
1. Inhibition of Matrix Metalloproteinase 13 (MMP-13) This compound plays a significant role in the inhibition of MMP-13 . MMP-13 is a key enzyme involved in osteoarthritis (OA), a condition characterized by the progressive degradation of articular collagen . The overexpression of MMP-13 leads to an excessive breakdown of collagen, resulting in an imbalance between collagen synthesis and degradation in the joint . Therefore, inhibiting MMP-13 can potentially slow down the progression of OA .
Antimicrobial Agent
The compound has been synthesized as an antimicrobial agent . It’s synthesized by the cyclocondensation reaction between Schiff bases and thioglycolic acid . The resulting compound has shown promising antimicrobial activity .
Synthesis of 4-Oxo-Thiazolidines
The compound is used in the synthesis of 4-oxo-thiazolidines . These derivatives have exhibited promising biological and pharmacological activities such as anticonvulsant, antitumor, antibacterial, antitubercular, hypnotic, anticancer, cardiovascular, and antioxidant activities .
Synthesis of 5-Methyl Thiazolidine-4-Ones
The compound is also used in the synthesis of 5-methyl thiazolidine-4-ones . This is achieved through the cyclocondensation of Schiff bases with thiolactic acid .
Future Directions
properties
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIABWOSBVZXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide |
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